molecular formula C9H11N3O B3360389 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine CAS No. 88875-17-6

2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine

Cat. No.: B3360389
CAS No.: 88875-17-6
M. Wt: 177.2 g/mol
InChI Key: IBNOFBJFEUNSRP-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new drugs. The structure of this compound includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-methoxy-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-A]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,6-dimethylimidazo[1,2-A]pyridine
  • 2-Methoxy-4,6-dimethylimidazo[1,2-A]pyrimidine
  • 2-Methoxy-4,6-dimethylimidazo[1,5-C]pyrimidine

Uniqueness

2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-4-9(13-3)11-8-5-10-7(2)12(6)8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNOFBJFEUNSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518963
Record name 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88875-17-6
Record name 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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